molecular formula C12H14N2O4 B8046143 propan-2-yl N-(3-oxo-1,4-benzoxazin-4-yl)carbamate

propan-2-yl N-(3-oxo-1,4-benzoxazin-4-yl)carbamate

Cat. No.: B8046143
M. Wt: 250.25 g/mol
InChI Key: OLUWBCIGNJITTJ-UHFFFAOYSA-N
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Description

Propan-2-yl N-(3-oxo-1,4-benzoxazin-4-yl)carbamate is a chemical compound that belongs to the class of benzoxazin derivatives

Preparation Methods

The synthesis of propan-2-yl N-(3-oxo-1,4-benzoxazin-4-yl)carbamate typically involves the reaction of 2-aminophenol with isocyanates under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified using techniques like recrystallization or column chromatography. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Propan-2-yl N-(3-oxo-1,4-benzoxazin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Propan-2-yl N-(3-oxo-1,4-benzoxazin-4-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial strains.

    Medicine: It is being investigated for its potential use in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of propan-2-yl N-(3-oxo-1,4-benzoxazin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Propan-2-yl N-(3-oxo-1,4-benzoxazin-4-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

propan-2-yl N-(3-oxo-1,4-benzoxazin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-8(2)18-12(16)13-14-9-5-3-4-6-10(9)17-7-11(14)15/h3-6,8H,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUWBCIGNJITTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NN1C(=O)COC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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